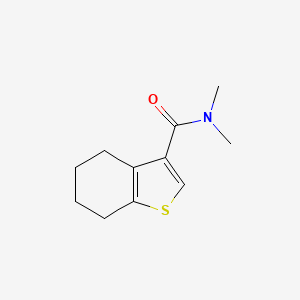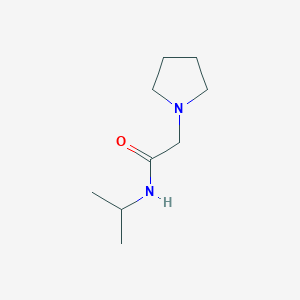![molecular formula C16H25ClN4O B7517863 4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CPP is a piperazine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
CPP acts as a competitive inhibitor of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, CPP increases the extracellular concentration of serotonin, which leads to an increase in serotonin signaling. This mechanism of action has been implicated in the potential therapeutic applications of CPP, including its use as an antidepressant and anxiolytic.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including an increase in extracellular serotonin levels, anxiolytic effects, and antidepressant effects. CPP has also been shown to increase the release of dopamine and norepinephrine, which suggests that it may have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD).
Advantages and Limitations for Lab Experiments
CPP has several advantages as a pharmacological tool, including its high potency and selectivity for SERT. However, CPP also has several limitations, including its short half-life, which limits its use in in vivo experiments.
Future Directions
There are several future directions for the study of CPP, including its potential application in the treatment of various psychiatric and neurological disorders. Further studies are needed to elucidate the potential therapeutic applications of CPP and to investigate its mechanism of action in more detail. Additionally, the development of more potent and selective inhibitors of SERT may lead to the discovery of new pharmacological tools for the study of serotonin signaling.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of 3-chlorophenylpiperazine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). Another method involves the reaction of 3-chlorophenylpiperazine with N-(3-dimethylaminopropyl)-chloroformamidine in the presence of triethylamine.
Scientific Research Applications
CPP has been studied extensively for its potential application in various fields, including neuroscience, pharmacology, and medicinal chemistry. CPP is a potent and selective inhibitor of the serotonin transporter (SERT) and has been used as a pharmacological tool to study the role of SERT in various physiological and pathological conditions.
properties
IUPAC Name |
4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-19(2)8-4-7-18-16(22)21-11-9-20(10-12-21)15-6-3-5-14(17)13-15/h3,5-6,13H,4,7-12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLDIRJGZVQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7517807.png)


![2-[(2-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7517821.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7517838.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)
